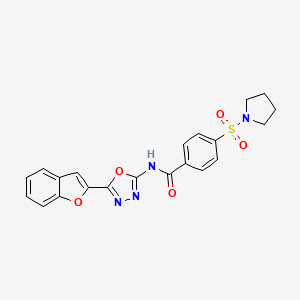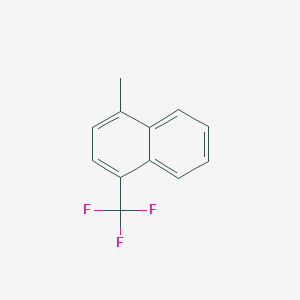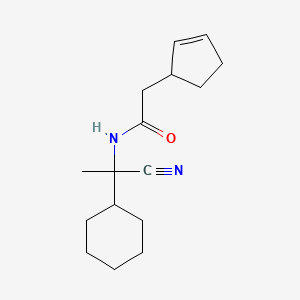
N-(1-cyano-1-cyclohexylethyl)-2-(cyclopent-2-en-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1-cyclohexylethyl)-2-(cyclopent-2-en-1-yl)acetamide is a chemical compound with potential applications in various scientific fields. This compound features a cyano group attached to a cyclohexylethyl moiety, which is further connected to a cyclopent-2-en-1-yl acetamide group. Its unique structure makes it a subject of interest for researchers exploring new chemical entities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyano-1-cyclohexylethyl)-2-(cyclopent-2-en-1-yl)acetamide typically involves multiple steps, starting with the preparation of the cyclohexylethyl cyano group. This can be achieved through the reaction of cyclohexanone with ethyl cyanoacetate under suitable conditions. Subsequent steps may include the formation of the cyclopent-2-en-1-yl group and its attachment to the cyano group via acylation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: N-(1-cyano-1-cyclohexylethyl)-2-(cyclopent-2-en-1-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reduction reactions may involve the use of lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its cyano and acetamide groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, N-(1-cyano-1-cyclohexylethyl)-2-(cyclopent-2-en-1-yl)acetamide may be explored for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound's unique structure may offer therapeutic potential in various medical applications. Researchers may investigate its efficacy in treating specific diseases or conditions.
Industry: In the industrial sector, this compound could be used in the production of specialty chemicals, pharmaceuticals, or other high-value products.
Wirkmechanismus
The mechanism by which N-(1-cyano-1-cyclohexylethyl)-2-(cyclopent-2-en-1-yl)acetamide exerts its effects depends on its molecular targets and pathways. The cyano group may interact with specific enzymes or receptors, leading to biological responses. The acetamide group could play a role in binding to target molecules, influencing the compound's activity.
Vergleich Mit ähnlichen Verbindungen
N-(1-cyano-1-cyclohexylethyl)-4-ethoxybutanamide
N-(1-cyano-1-cyclohexylethyl)-2-(cyclopent-2-en-1-yl)butanamide
Uniqueness: N-(1-cyano-1-cyclohexylethyl)-2-(cyclopent-2-en-1-yl)acetamide stands out due to its specific structural features, which may confer unique chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
N-(1-cyano-1-cyclohexylethyl)-2-cyclopent-2-en-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-16(12-17,14-9-3-2-4-10-14)18-15(19)11-13-7-5-6-8-13/h5,7,13-14H,2-4,6,8-11H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKUSHXLHLLGGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CCCCC1)NC(=O)CC2CCC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,3-dimethylphenyl)-2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide](/img/structure/B2410037.png)
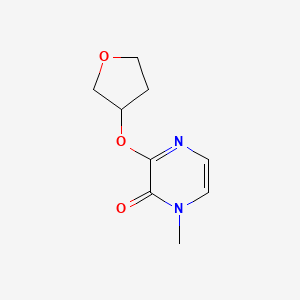
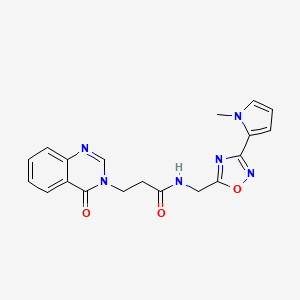
![2-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2410041.png)
![3-(4-methylphenyl)-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2410042.png)
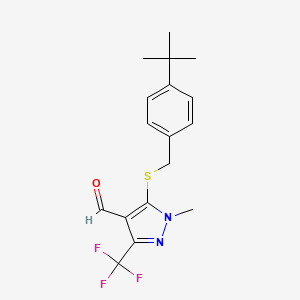
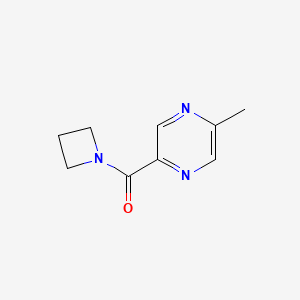
![3-Amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2410048.png)
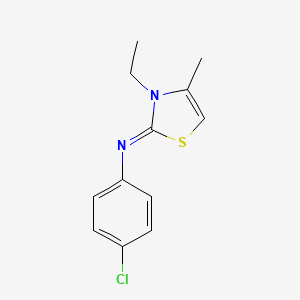

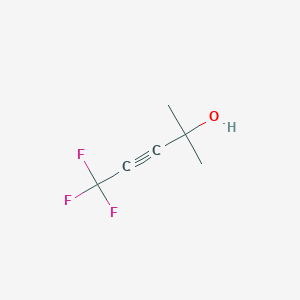
![1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2410057.png)
